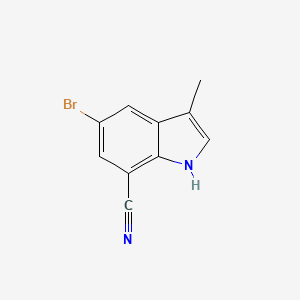
5-溴-3-甲基-1H-吲哚-7-腈
描述
5-Bromo-3-methyl-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
科学研究应用
5-Bromo-3-methyl-1H-indole-7-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the effects would be wide-ranging and dependent on the specific targets and pathways involved .
生化分析
Biochemical Properties
5-Bromo-3-methyl-1H-indole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-bromo-3-methyl-1H-indole-7-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can lead to various biological activities . The nature of these interactions often involves binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
5-Bromo-3-methyl-1H-indole-7-carbonitrile has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, 5-bromo-3-methyl-1H-indole-7-carbonitrile may modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of 5-bromo-3-methyl-1H-indole-7-carbonitrile involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives can inhibit specific enzymes involved in cell proliferation, leading to anticancer effects . Additionally, 5-bromo-3-methyl-1H-indole-7-carbonitrile may activate or inhibit transcription factors, resulting in altered gene expression patterns that contribute to its biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-3-methyl-1H-indole-7-carbonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 5-bromo-3-methyl-1H-indole-7-carbonitrile, can maintain their biological activity over extended periods when stored under appropriate conditions . Degradation products may also form over time, potentially leading to altered biological effects.
Dosage Effects in Animal Models
The effects of 5-bromo-3-methyl-1H-indole-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
5-Bromo-3-methyl-1H-indole-7-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-bromo-3-methyl-1H-indole-7-carbonitrile within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 5-bromo-3-methyl-1H-indole-7-carbonitrile within specific tissues or cellular compartments can significantly impact its biological effects.
Subcellular Localization
The subcellular localization of 5-bromo-3-methyl-1H-indole-7-carbonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize within the nucleus, mitochondria, or other organelles, where they can exert their biological effects by interacting with specific biomolecules.
准备方法
The synthesis of 5-bromo-3-methyl-1H-indole-7-carbonitrile involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to increase yield and purity.
化学反应分析
5-Bromo-3-methyl-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
相似化合物的比较
5-Bromo-3-methyl-1H-indole-7-carbonitrile can be compared with other indole derivatives such as:
5-Bromoindole: Similar in structure but lacks the methyl and carbonitrile groups.
3-Methylindole: Lacks the bromine and carbonitrile groups.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of a carbonitrile group
These comparisons highlight the unique structural features of 5-bromo-3-methyl-1H-indole-7-carbonitrile, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
5-bromo-3-methyl-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-6-5-13-10-7(4-12)2-8(11)3-9(6)10/h2-3,5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQQSKDTKMRIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C=C(C=C12)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


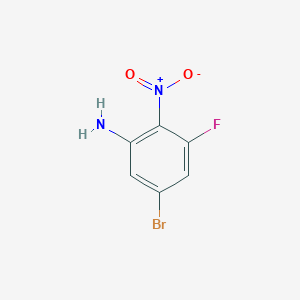
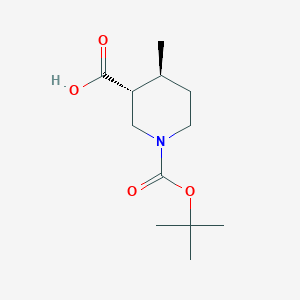
![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)

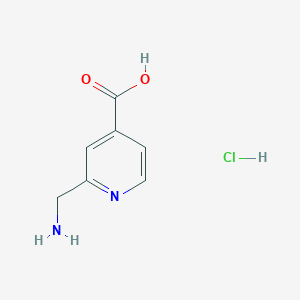
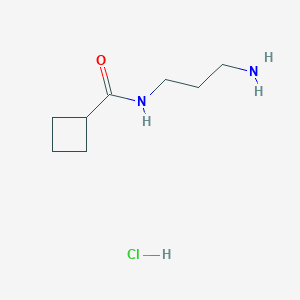
![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)

![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)


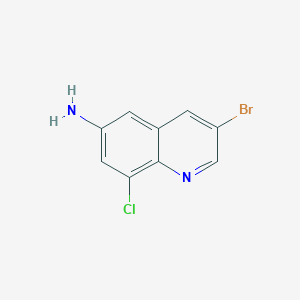

![3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1376313.png)
